molecular formula C16H19N3O2 B11745609 2-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid

2-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid

Cat. No.: B11745609
M. Wt: 285.34 g/mol
InChI Key: FAGMDNFUCCKHSM-UHFFFAOYSA-N
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Description

2-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid is a complex organic compound that features a benzoic acid core linked to a pyrazole ring through an aminomethyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid typically involves multi-step organic reactions. One common approach is the condensation of 1-cyclopentyl-1H-pyrazole-4-amine with a benzoic acid derivative under controlled conditions. The reaction may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Scientific Research Applications

2-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}phenol
  • 2-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}aniline
  • 2-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}benzamide

Uniqueness

2-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid is unique due to its specific structural features, such as the presence of both a benzoic acid moiety and a pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

2-[[(1-cyclopentylpyrazol-4-yl)amino]methyl]benzoic acid

InChI

InChI=1S/C16H19N3O2/c20-16(21)15-8-4-1-5-12(15)9-17-13-10-18-19(11-13)14-6-2-3-7-14/h1,4-5,8,10-11,14,17H,2-3,6-7,9H2,(H,20,21)

InChI Key

FAGMDNFUCCKHSM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=C(C=N2)NCC3=CC=CC=C3C(=O)O

Origin of Product

United States

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